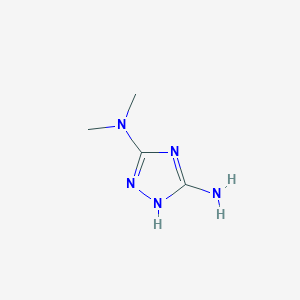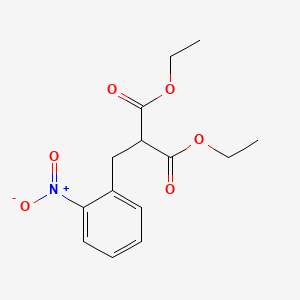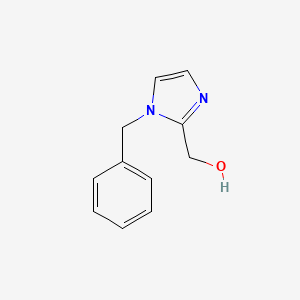![molecular formula C22H26N4O5 B1330611 2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]essigsäure CAS No. 59005-83-3](/img/structure/B1330611.png)
2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid, is a complex molecule that may be related to peptides due to its structure containing multiple amide bonds, which are characteristic of peptide linkages. This compound is not directly mentioned in the provided papers, but insights into its properties and synthesis can be inferred from related research.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, where protecting groups and selective activation are key strategies. For instance, the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine involves diazotization, bromination, chiral inversion, and thioacetate substitution reactions . Similarly, the synthesis of our compound of interest might require selective protection of amino groups, activation of carboxylic acids, and formation of amide bonds in a stepwise manner.
Molecular Structure Analysis
The molecular structure of peptides and related compounds can be studied using spectroscopic methods and theoretical calculations. For example, the dipeptide 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino) pentanoyl] amino] acetic acid was characterized by infrared and Raman spectroscopies, and its structure and vibrational properties were studied using Density Functional Theory (DFT) . These techniques could be applied to our compound to understand its vibrational modes and molecular geometry.
Chemical Reactions Analysis
The reactivity of a compound like 2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid would be influenced by the presence of reactive amide bonds. For example, the reagent system of DMPBI-Acetic Acid has been used for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones . Although this reaction is not directly related to our compound, it highlights the potential for photochemical transformations in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds can be influenced by their functional groups and molecular structure. For instance, the triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid show polymeric structures with specific configurations, as revealed by spectroscopic techniques and X-ray crystallography . These findings suggest that the physical state, solubility, and reactivity of our compound could be similarly analyzed using a combination of spectroscopic methods and structural determination techniques.
Wissenschaftliche Forschungsanwendungen
Strukturelle Modifikation von Naturprodukten
Aminosäuren spielen eine zentrale Rolle bei der strukturellen Modifikation von Naturprodukten, um deren Leistung zu verbessern und Nebenwirkungen zu minimieren. Die Einführung von Aminosäurestrukturen, wie die in Frage stehende, kann die Löslichkeit und pharmakologische Aktivität verbessern. Diese Anwendung ist entscheidend für die Arzneimittelforschung und -entwicklung, wo Modifikationen zu neuen therapeutischen Wirkstoffen mit verbessertem Wirksamkeits- und Sicherheitsprofil führen können .
Therapeutische Anwendungen in der Medizin
Aminosäuren dienen als Bausteine für Peptide und Proteine und sind für einen optimalen Stoffwechsel und die Körperfunktion unerlässlich. Sie sind an der Proteinsynthese beteiligt, dienen als Vorläufer für Sekundärstoffwechselmoleküle und spielen eine Rolle bei der Krankheitsvorbeugung. Aminosäuren und deren Derivate werden auf ihr therapeutisches Potenzial bei der Behandlung von Krankheiten wie Krebs, Entzündungen und bakteriellen Infektionen untersucht .
Eigenschaften
IUPAC Name |
2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c23-17(11-15-7-3-1-4-8-15)21(30)24-13-19(27)26-18(22(31)25-14-20(28)29)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,23H2,(H,24,30)(H,25,31)(H,26,27)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOBNSFUVPLVPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319257 |
Source


|
| Record name | Phenylalanylglycylphenylalanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59005-83-3 |
Source


|
| Record name | NSC343027 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylalanylglycylphenylalanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-](/img/structure/B1330541.png)
![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)



